molecular formula C21H26N4O3 B5630322 2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(6-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(6-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5630322
M. Wt: 382.5 g/mol
InChI Key: OZOKSOPNDRRLIJ-UHFFFAOYSA-N
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Description

The research interest in 2,8-diazaspiro[4.5]decan-3-ones and related compounds often focuses on their potential as muscarinic agonists, antihypertensive agents, and for their interesting chemical and physical properties due to their spirocyclic structure. These compounds are synthesized for their varied biological activities and for structural studies to understand their interactions at the molecular level.

Synthesis Analysis

The synthesis of similar spirocyclic compounds involves Michael addition reactions, cyclization reactions, and sometimes multistep pathways involving hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters (Tsukamoto et al., 1995). These methods highlight the complexity and versatility in synthesizing diazaspiro decanone derivatives.

Molecular Structure Analysis

Molecular structure analysis, including crystallography and NMR spectroscopy, is crucial for confirming the structure of synthesized compounds. For example, compounds structurally related to 2,8-diazaspiro[4.5]decan-3-one derivatives have been characterized using X-Ray, FT-IR, 1H-NMR, 13C-NMR, and HRMS spectral analysis to confirm their molecular structures (Guillon et al., 2020).

properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-8-(6-methylpyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-14-4-5-17(11-22-14)20(27)24-8-6-21(7-9-24)10-19(26)25(13-21)12-18-15(2)23-28-16(18)3/h4-5,11H,6-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOKSOPNDRRLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dimethylisoxazol-4-yl)methyl]-8-[(6-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

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